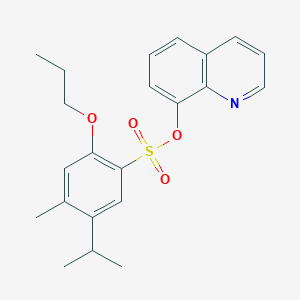
quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate is a synthetic compound that has been studied for its potential applications in the field of scientific research. It is a white crystalline powder that has a melting point of approximately 134-136°C and a molecular weight of 431.53 g/mol. This compound is a sulfonate ester of quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1, and it is soluble in water and ethanol.
作用機序
The mechanism of action of quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate is still not fully understood. However, it is believed that the compound binds to proteins in the cell membrane and alters their structure and function. This binding can result in changes in the activity of enzymes, hormones, and other proteins, which can lead to changes in the biochemical and physiological processes in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate have been studied in several research studies. It has been found to have a range of effects on different biochemical and physiological processes, including changes in the activity of enzymes, hormones, and other proteins. It has also been found to have an effect on cell proliferation and differentiation, as well as on the activity of certain ion channels.
実験室実験の利点と制限
Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate has several advantages when used in laboratory experiments. It is a relatively stable compound and it is soluble in water and ethanol, making it easy to work with. It is also relatively inexpensive, making it a cost-effective option for research. However, it is important to note that this compound has not been extensively studied, so its effects on biochemical and physiological processes are not fully understood.
将来の方向性
Given the potential applications of quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate in scientific research, there are several potential future directions for research. These include further studies of its mechanism of action, as well as studies of its effects on biochemical and physiological processes. Other potential research directions include the development of new synthesis methods, the exploration of new applications, and the development of new therapeutic agents based on this compound.
合成法
Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate can be synthesized through a two-step process. First, quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1 is reacted with sulfur trioxide in an aqueous solution of sodium sulfate to form the sulfonate ester. This reaction is known as sulfonation and it is typically conducted at a temperature of around 0°C. The second step involves the reaction of the sulfonate ester with an alkyl halide, such as bromoethane, to form the final product. This reaction is known as an alkylation reaction and it is typically conducted at a temperature of around 0-10°C.
科学的研究の応用
Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate has been studied for its potential applications in scientific research. It has been used as a model compound for studying the mechanism of action of sulfonate esters, as well as for understanding their effects on biochemical and physiological processes. It has also been used in the synthesis of other compounds, such as quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-2-sulfonate, which is a potential therapeutic agent.
特性
IUPAC Name |
quinolin-8-yl 4-methyl-5-propan-2-yl-2-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-5-12-26-20-13-16(4)18(15(2)3)14-21(20)28(24,25)27-19-10-6-8-17-9-7-11-23-22(17)19/h6-11,13-15H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZAKOJEBAWYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

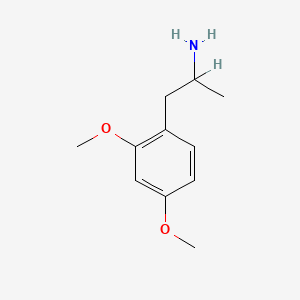
![2-{4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B6434327.png)
![N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine](/img/structure/B6434333.png)
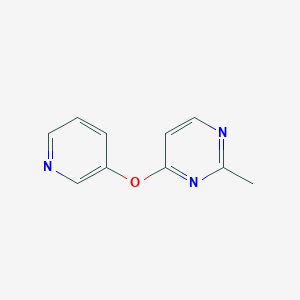
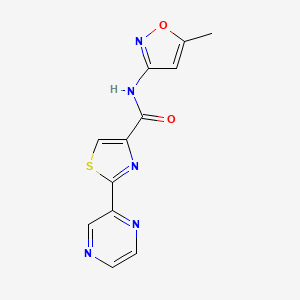
![2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6434350.png)
![tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B6434352.png)
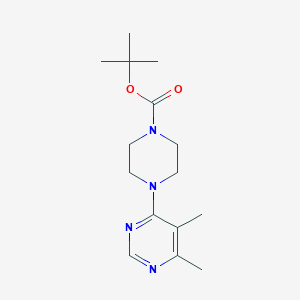
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6434361.png)
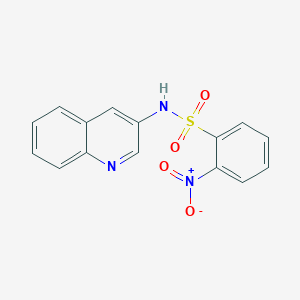
![N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B6434393.png)

![2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434404.png)
![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)